3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-one derivatives. This compound is characterized by its unique structural features, which include a chromene ring fused with an oxazine ring, and substituted with a 3,4-dimethoxyphenyl group and a propyl group. These structural elements contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene precursor, which is then subjected to cyclization reactions to form the oxazine ring. The key steps include:
Formation of the Chromene Precursor: This involves the reaction of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene ring.
Cyclization to Form Oxazine Ring: The chromene precursor undergoes cyclization with an amine derivative in the presence of a catalyst to form the oxazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: A simpler analog with similar structural features but lacking the 3,4-dimethoxyphenyl and propyl groups.
4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-1,3-oxazin-6-one: Another related compound with different substitution patterns.
Uniqueness
3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its specific substitution pattern and the combination of chromene and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound belonging to the class of heterocyclic compounds. Its structure incorporates a chromeno[8,7-e][1,3]oxazin core, which is associated with various biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H25N1O5 |
Molecular Weight | 385.44 g/mol |
CAS Number | Not specified |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The mechanism may involve modulation of biological pathways through binding to these targets, leading to alterations in cellular processes. Specific studies have suggested that compounds with similar structures exhibit effects on DNA topoisomerases and may function as inhibitors against bacterial pathogens.
Antimicrobial Activity
A notable study indicated that compounds structurally related to this compound demonstrated significant antibacterial effects against Escherichia coli. The compound was shown to inhibit bacterial growth at low concentrations without affecting human cell viability. This is particularly relevant in the context of increasing antibiotic resistance among bacterial pathogens .
Antioxidant Potential
Research has pointed towards the antioxidant properties of similar chromeno[8,7-e][1,3]oxazin derivatives. These compounds have been observed to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity suggests potential applications in preventing oxidative damage in various diseases .
Case Studies
- Inhibition of Topoisomerases : A study focusing on related compounds revealed that they act as selective inhibitors of bacterial topoisomerase I while sparing human topoisomerases. This selectivity is crucial for developing new antibiotics that minimize cytotoxicity .
- Cytotoxicity Assessments : In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity against mammalian cells at therapeutic concentrations required for antibacterial activity. This characteristic positions them as promising candidates for further drug development .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-9-23-11-16-18(28-13-23)8-6-15-21(24)17(12-27-22(15)16)14-5-7-19(25-2)20(10-14)26-3/h5-8,10,12H,4,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOFNXPADIKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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